molecular formula C12H8N2O2 B080079 2-Nitro-9H-carbazole CAS No. 14191-22-1

2-Nitro-9H-carbazole

Cat. No.: B080079
CAS No.: 14191-22-1
M. Wt: 212.2 g/mol
InChI Key: RSSFRJAJZYDBDI-UHFFFAOYSA-N
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Description

2-Nitro-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound It is a derivative of carbazole, which consists of a pyrrole ring fused on either side to benzene rings The nitro group attached to the second position of the carbazole structure significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-9H-carbazole typically involves the nitration of carbazole. One common method is the reaction of carbazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the carbazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-9H-carbazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-Amino-9H-carbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized carbazole derivatives.

Scientific Research Applications

2-Nitro-9H-carbazole has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anticancer and antimicrobial activities.

    Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of 2-Nitro-9H-carbazole depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, the compound or its derivatives interact with biological targets, such as enzymes or receptors, to exert their therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the desired biological activity.

Comparison with Similar Compounds

2-Nitro-9H-carbazole can be compared with other nitro-substituted carbazole derivatives:

    1-Nitro-9H-carbazole: Similar in structure but with the nitro group at the first position, leading to different reactivity and applications.

    3-Nitro-9H-carbazole: The nitro group at the third position affects its electronic properties and reactivity differently compared to this compound.

    9-Nitrocarbazole:

Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and makes it suitable for particular applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

2-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSFRJAJZYDBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161851
Record name Carbazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14191-22-1
Record name 2-Nitrocarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14191-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-9H-carbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/945F544XAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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